3,5-diethoxy-1H-pyridin-2-one 3,5-diethoxy-1H-pyridin-2-one
Brand Name: Vulcanchem
CAS No.: 62566-58-9
VCID: VC19458594
InChI: InChI=1S/C9H13NO3/c1-3-12-7-5-8(13-4-2)9(11)10-6-7/h5-6H,3-4H2,1-2H3,(H,10,11)
SMILES:
Molecular Formula: C9H13NO3
Molecular Weight: 183.20 g/mol

3,5-diethoxy-1H-pyridin-2-one

CAS No.: 62566-58-9

Cat. No.: VC19458594

Molecular Formula: C9H13NO3

Molecular Weight: 183.20 g/mol

* For research use only. Not for human or veterinary use.

3,5-diethoxy-1H-pyridin-2-one - 62566-58-9

Specification

CAS No. 62566-58-9
Molecular Formula C9H13NO3
Molecular Weight 183.20 g/mol
IUPAC Name 3,5-diethoxy-1H-pyridin-2-one
Standard InChI InChI=1S/C9H13NO3/c1-3-12-7-5-8(13-4-2)9(11)10-6-7/h5-6H,3-4H2,1-2H3,(H,10,11)
Standard InChI Key NVBPGOBFQVAWAI-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC(=CNC1=O)OCC

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

3,5-Diethoxy-1H-pyridin-2-one features a pyridinone core with ethoxy (-OCH₂CH₃) groups at positions 3 and 5. This configuration creates a planar, electron-rich aromatic system due to the electron-donating effects of the ethoxy groups. The lactam moiety at position 2 contributes to hydrogen-bonding capacity and dipole interactions.

Key Structural Features:

PropertyDescription
Molecular FormulaC₉H₁₃NO₃
Molecular Weight183.20 g/mol (estimated based on analogous compounds )
Electron DistributionEthoxy groups enhance π-electron density at positions 3 and 5, modulating reactivity.
SolubilityLikely moderate in organic solvents (e.g., DMSO, chloroform) due to ethoxy groups.

Synthetic Approaches

General Strategy

Synthesis typically involves sequential installation of ethoxy groups onto a pyridinone backbone. Common methods include:

  • Nucleophilic Aromatic Substitution: Reaction of 3,5-dihalopyridin-2-one with sodium ethoxide.

  • Protection-Deprotection Sequences: Ethoxylation of intermediates followed by oxidation to form the pyridinone ring .

Example Reaction Pathway:

  • Halogenation: Introduce halogens at positions 3 and 5 of pyridin-2-one.

  • Ethoxylation: Displace halogens with ethoxide ions under basic conditions.

  • Purification: Column chromatography (e.g., silica gel, ethyl acetate/hexane) .

Challenges and Optimization

  • Regioselectivity: Ethoxy groups direct incoming electrophiles to para positions, requiring steric or electronic control.

  • Oxidation Sensitivity: Pyridinone rings may undergo oxidation under harsh conditions, necessitating inert atmospheres .

Comparative Analysis with Analogous Compounds

4,5-Dimethoxy-1H-pyridin-2-one (CID: 150652969)

Parameter3,5-Diethoxy-1H-pyridin-2-one4,5-Dimethoxy-1H-pyridin-2-one
Molecular Weight183.20 g/mol155.15 g/mol
LogP~0.5–1.0 (estimated)-0.4
Hydrogen Bond Donors1 (lactam NH)1 (lactam NH)

Key Differences:

  • Substituent Size: Ethoxy groups increase steric bulk and lipophilicity compared to methoxy.

  • Electronic Effects: Similar electron-donating capacity but altered dipole moments due to ethoxy chain length.

TargetProposed MechanismSupporting Evidence
KinasesHydrogen bonding via lactam NH; ethoxy groups enhance binding affinity.Analogous inhibitors (e.g., 2 in MPS1) .
MetalloenzymesEthoxy groups coordinate metal ions (e.g., Mg²⁺, Zn²⁺).Pyridinones in influenza endonuclease inhibitors .

Catalytic Applications

Pyridinones serve as ligands in transition-metal complexes. For example:

  • Manganese Complexes: Schiff base ligands with dimethoxyphenolato moieties form octahedral Mn³⁺ complexes with π–π stacking interactions .

Research Gaps and Future Directions

  • Experimental Validation: Synthesis and characterization of 3,5-diethoxy-1H-pyridin-2-one remain unreported.

  • Mechanistic Studies: Determine binding modes in kinase or enzyme assays.

  • Derivatization: Explore functionalization at the 3,5-positions for enhanced bioactivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator